

Physical and chemical characteristics of 4-Isopropylphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Characteristics of **4-Isopropylphenylacetic Acid**

Introduction

4-Isopropylphenylacetic acid, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a carboxylic acid derivative of cumene (isopropylbenzene). As a member of the phenylacetic acid family, it serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a substituted aromatic ring and a carboxylic acid moiety, imparts a combination of chemical functionalities that are of significant interest to researchers in medicinal chemistry and materials science. Phenylacetic acid and its derivatives are recognized as precursors in various synthetic pathways, including those for pharmaceuticals and fragrances.^{[1][2]} This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, chemical behavior, and analytical methodologies pertinent to **4-Isopropylphenylacetic acid**, tailored for scientists and professionals in drug development and chemical research.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for research and regulatory compliance. **4-Isopropylphenylacetic acid** is cataloged under several names and identifiers across various chemical databases.

- IUPAC Name: 2-(4-propan-2-ylphenyl)acetic acid^{[3][4]}

- Common Synonyms: 4-Isopropylbenzeneacetic acid, p-Isopropylphenylacetic acid, (4-(1-Methylethyl)phenyl)acetic acid[5]
- CAS Number: 4476-28-2[3][4][6]
- Molecular Formula: C₁₁H₁₄O₂[3][4][6]
- Molecular Weight: 178.23 g/mol [4][6][7]
- InChI Key: RERBQXVRXYCGLT-UHFFFAOYSA-N[4]
- Canonical SMILES: CC(C)C1=CC=C(C=C1)CC(=O)O[4]

Physicochemical Properties

The physical properties of **4-Isopropylphenylacetic acid** define its state, handling requirements, and behavior in various solvents. These characteristics are fundamental for its application in experimental and industrial settings.

Property	Value	Source(s)
Appearance	White to pale yellow solid (crystals or powder)	[8]
Melting Point	47.5-53.5 °C	[8]
Boiling Point	170-174 °C (at 14 Torr)	[3][9]
Density (Predicted)	1.067 ± 0.06 g/cm ³	[3][9]
pKa	4.391 (at 25 °C)	[3][9]
XLogP3 (Predicted)	2.6	[3]
Solubility	Slightly soluble in Chloroform and DMSO	[3][9]

Spectroscopic Profile

The spectroscopic signature of a molecule provides unambiguous structural confirmation. The following sections detail the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Isopropylphenylacetic acid**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The expected chemical shifts (δ) in a non-polar solvent like CDCl₃ are as follows:

- ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid group (-COOH). This peak is often broad and its position is highly dependent on solvent and concentration.
- ~7.1-7.3 ppm (multiplet, 4H): The four protons on the benzene ring, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted ring.
- ~3.6 ppm (singlet, 2H): The two methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group.
- ~2.9 ppm (septet, 1H): The methine proton (-CH-) of the isopropyl group.
- ~1.2 ppm (doublet, 6H): The six equivalent methyl protons (-CH₃) of the isopropyl group.
[\[10\]](#)
[\[11\]](#)

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) identifies the different carbon environments within the molecule.

- ~179-181 ppm: The carbonyl carbon of the carboxylic acid (-COOH).
- ~147-149 ppm: The aromatic carbon atom bonded to the isopropyl group (quaternary C).
- ~131-133 ppm: The aromatic carbon atom bonded to the acetic acid moiety (quaternary C).
- ~129-130 ppm: The two aromatic carbon atoms ortho to the isopropyl group.
- ~126-127 ppm: The two aromatic carbon atoms meta to the isopropyl group.
- ~40-42 ppm: The methylene carbon (-CH₂-).

- ~33-35 ppm: The methine carbon (-CH-) of the isopropyl group.
- ~23-25 ppm: The two equivalent methyl carbons (-CH₃) of the isopropyl group.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

- 3300-2400 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[13]
- 3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
- 3000-2850 cm⁻¹ (strong): Aliphatic C-H stretching vibrations from the isopropyl and methylene groups.[13]
- 1730-1700 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[13]
- 1600-1475 cm⁻¹ (medium-weak): Aromatic C=C ring stretching vibrations.[13]
- 1300-1000 cm⁻¹ (strong): C-O stretching vibration.[13]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) results in the fragmentation of the molecule, providing a fingerprint that confirms its structure. The molecular ion [M]⁺ peak is expected at m/z 178.

- m/z 163: Corresponds to the loss of a methyl group (-CH₃) from the parent ion, forming a stable benzylic carbocation [M-15]⁺.[3]
- m/z 133: Corresponds to the loss of the carboxyl group (-COOH) from the parent ion [M-45]⁺.
- m/z 117: A significant peak resulting from the loss of the entire acetic acid moiety (-CH₂COOH) or benzylic cleavage, leaving the isopropylbenzyl cation.[3][14]

- m/z 91: A fragment corresponding to the tropylidium ion, common in alkylbenzene derivatives.
[\[3\]](#)

Chemical Reactivity and Synthesis

The reactivity of **4-Isopropylphenylacetic acid** is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols), conversion to acid chlorides (using thionyl chloride), amide formation (with amines), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH_4).
- Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution. The isopropyl group is an ortho-, para-director and an activating group, though steric hindrance from the isopropyl group may favor substitution at the positions ortho to the acetic acid moiety.

A common and logical laboratory-scale synthesis involves a Grignard reaction, starting from a halogenated cumene derivative.

Logical Synthesis Workflow: Grignard Carbonation

This pathway is a classic method for forming carboxylic acids from aryl halides. The causality behind this choice is its reliability and high yield for converting an aryl halide into a carboxylic acid with an additional carbon atom.

[Click to download full resolution via product page](#)

Caption: Grignard synthesis of **4-Isopropylphenylacetic acid**.

Another potential route is the Willgerodt-Kindler reaction, which converts an aryl alkyl ketone into a thioamide, followed by hydrolysis to the carboxylic acid.^{[4][15][16][17]} This method is effective for migrating a carbonyl group to the terminal position of an alkyl chain.

Analytical Methodologies

Accurate quantification and purity assessment are crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for analyzing **4-Isopropylphenylacetic acid**.

Protocol: Purity Analysis by RP-HPLC

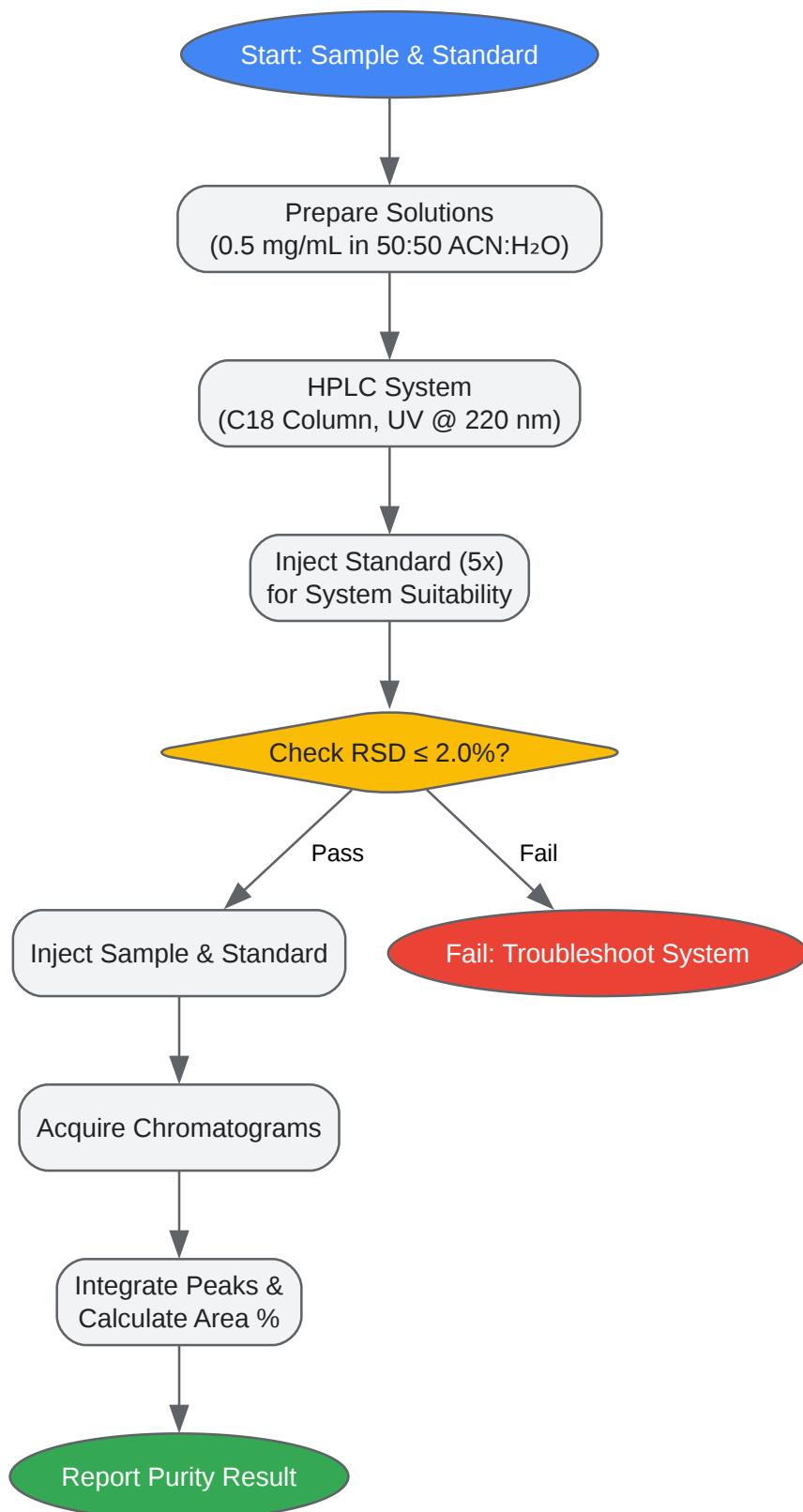
This protocol is a self-validating system. System suitability parameters (e.g., peak symmetry, theoretical plates) must be established using a reference standard before sample analysis to ensure the trustworthiness of the results. The choice of a C18 column is based on its proven efficacy in retaining non-polar to moderately polar compounds like this analyte through hydrophobic interactions. The acidic modifier in the mobile phase ensures the carboxylic acid is in its neutral, protonated form, leading to sharp, symmetrical peaks and reproducible retention.

Objective: To determine the purity of a **4-Isopropylphenylacetic acid** sample.

Instrumentation & Materials:

- HPLC system with UV-Vis or Diode Array Detector (DAD)
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Reference Standard: **4-Isopropylphenylacetic acid** ($\geq 98\%$ purity)
- Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
- Mobile Phase B: Acetonitrile (HPLC Grade)
- Sample Diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:


- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 μ L

- Gradient Program:

- 0-1 min: 35% B
- 1-12 min: 35% to 85% B
- 12-14 min: 85% B
- 14-15 min: 85% to 35% B
- 15-18 min: 35% B (re-equilibration)

Procedure:

- Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
- Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
- System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.
- Analysis: Inject the standard and sample solutions.
- Calculation: Determine the purity by area percent normalization. Purity (%) = $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Drug precursors - Wikipedia [en.wikipedia.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. 4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 4-Isopropylphenylacetic acid [webbook.nist.gov]
- 7. 4-Isopropylphenylacetic acid [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistryconnected.com [chemistryconnected.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. Willgerodt-Kindler Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4-Isopropylphenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181106#physical-and-chemical-characteristics-of-4-isopropylphenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com